REACTION_CXSMILES
|
F[C:2]1[CH:10]=[N:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[Cl:21][C:22]1[CH:28]=[C:27]([I:29])[CH:26]=[CH:25][C:23]=1[NH2:24]>O1CCCC1>[Cl:21][C:22]1[CH:28]=[C:27]([I:29])[CH:26]=[CH:25][C:23]=1[NH:24][C:2]1[CH:10]=[N:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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FC1=C(C(=O)O)C=CN=C1
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Name
|
|
Quantity
|
4.7 g
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Type
|
reactant
|
Smiles
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ClC1=C(N)C=CC(=C1)I
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Name
|
|
Quantity
|
24.9 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
14.3 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The dark colored suspension was stirred for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting green colored solution was stirred for 15 min
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Duration
|
15 min
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Type
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ADDITION
|
Details
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To this green colored solution the lithiated acid solution was added
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Type
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CUSTOM
|
Details
|
The cold bath was removed
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Type
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STIRRING
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Details
|
stirred overnight
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Duration
|
8 (± 8) h
|
Type
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FILTRATION
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Details
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The mixture was filtered
|
Type
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ADDITION
|
Details
|
the crude was diluted with EtOAc (400 ml)
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Type
|
WASH
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Details
|
It was then washed with dilute HCl (25 ml), H2O (25 ml)
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
During concentration of the solvent, 3-[(2-chloro-4-iodophenyl)amino]isonicotinic acid was separated out as an yellow solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1)I)NC1=C(C(=O)O)C=CN=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |